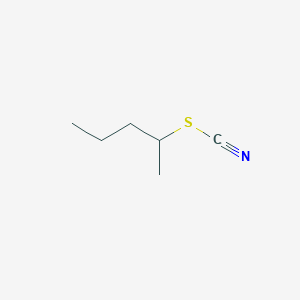
2-ペンチルチオシアネート
説明
科学的研究の応用
有機合成
2-ペンチルチオシアネートは、有機合成に使用できます。 アルキルおよびアリールイソチオシアネートの幅広い範囲を、対応する第一級アミンから水性条件下で調製するための一般的かつ容易なワンポットプロトコルが開発されました 。 この合成プロセスは、CS2と反応させることによってアミン基質からジチオカルバメート塩をin situで生成し、次いでシアヌル酸を脱硫剤として用いてイソチオシアネート生成物を生成するために脱離反応を行います .
がん化学予防活性
2-ペンチルチオシアネートを含むイソチオシアネートは、多くの植物種のがん化学予防活性に重要な役割を果たしていることが明らかになっています 。 潜在的な医療用途のために、イソチオシアネートモチーフを含む多くの類似体が合成されています .
複素環式化合物の合成
イソチオシアネートは、さまざまな複素環式化合物の合成において重要な中間体です 。これらは、医薬品化学の分野で幅広い用途を持つこれらの化合物の合成に使用されます。
非対称チオ尿素の合成
イソチオシアネートは、非対称チオ尿素の合成に使用されます 。チオ尿素は、医薬品化学、農業、材料科学など、幅広い用途を持つ化合物です。
抗菌、抗寄生虫および抗がん活性
2-ペンチルチオシアネートを含む多くのチオシアネート誘導体は、優れた抗菌、抗寄生虫および抗がん活性を示します 。 チオシアネート化は、SCN含有小有機分子を構築するために、親分子にSCN基を導入することができます .
直接導入法
直接導入法は、主に求核反応、求電子反応、ラジカル反応を含み、これにより、SCN基を標的部位に単純かつ迅速に導入してチオシアネートを構築することができます 。 この方法は、広範な応用展望を持っています .
将来の方向性
作用機序
Target of Action
Thiocyanates, in general, are known to interact with various enzymes and proteins in the body
Mode of Action
Thiocyanates are known to inhibit certain enzymes, potentially disrupting normal cellular processes . The specific interactions of 2-Pentyl Thiocyanate with its targets and the resulting changes are areas that require further investigation.
Biochemical Pathways
Thiocyanates, including 2-Pentyl Thiocyanate, may affect various biochemical pathways. For instance, they can be metabolized by the liver enzyme rhodanese, which catalyzes the reaction of thiocyanate with thiosulfate to form thiocyanate and sulfite . This process could potentially affect sulfur metabolism pathways.
Pharmacokinetics
Thiocyanates are generally known to be rapidly absorbed and taken up into cells . They are metabolized via the liver enzyme rhodanese, and the resultant thiocyanate is non-toxic and excreted in the urine . These properties could potentially impact the bioavailability of 2-Pentyl Thiocyanate, but specific studies on this compound are needed to confirm this.
Result of Action
Thiocyanates are known to cause toxic effects by inhibiting cytochrome c oxidase, resulting in cellular hypoxia and cytotoxic anoxia, and can eventually lead to death
生化学分析
Biochemical Properties
2-Pentyl thiocyanate plays a significant role in biochemical reactions, particularly in the context of sulfur metabolism. It interacts with various enzymes and proteins, including thiocyanate hydrolases, which catalyze the conversion of thiocyanate to carbonyl sulfide and cyanate . This interaction is crucial for the detoxification of thiocyanate in biological systems. Additionally, 2-Pentyl thiocyanate can form complexes with metal ions, such as iron and cobalt, which can influence its biochemical behavior .
Cellular Effects
The effects of 2-Pentyl thiocyanate on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, thiocyanate, including 2-Pentyl thiocyanate, is known to inhibit the thyroid sodium-iodide symporter, thereby affecting thyroid hormone synthesis . This inhibition can lead to alterations in cellular metabolism and gene expression related to thyroid function. Furthermore, 2-Pentyl thiocyanate can induce oxidative stress in cells, impacting various cellular processes.
Molecular Mechanism
At the molecular level, 2-Pentyl thiocyanate exerts its effects through several mechanisms. It can bind to metal ions, forming complexes that influence enzyme activity and protein function . For example, the interaction with iron ions can lead to the formation of ferric thiocyanate complexes, which are involved in redox reactions. Additionally, 2-Pentyl thiocyanate can act as an inhibitor of certain enzymes, such as lactoperoxidase, which plays a role in the biosynthesis of hypothiocyanite . This inhibition can affect various biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Pentyl thiocyanate can change over time due to its stability and degradation. Studies have shown that thiocyanate compounds, including 2-Pentyl thiocyanate, can degrade over time, leading to the formation of by-products that may have different biochemical properties . The stability of 2-Pentyl thiocyanate is influenced by factors such as pH, temperature, and the presence of other chemicals. Long-term exposure to 2-Pentyl thiocyanate in in vitro and in vivo studies has shown potential impacts on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Pentyl thiocyanate vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic effects . Studies have shown that high doses of thiocyanate compounds can cause oxidative stress, disrupt cellular metabolism, and induce apoptosis in animal cells . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies in animal models have highlighted the importance of dosage in determining the safety and efficacy of 2-Pentyl thiocyanate.
Metabolic Pathways
2-Pentyl thiocyanate is involved in several metabolic pathways, primarily related to sulfur metabolism. It is metabolized by enzymes such as thiocyanate dehydrogenase, which catalyzes the conversion of thiocyanate to cyanate and sulfide . The cyanate is further hydrolyzed to ammonia and carbon dioxide by cyanase, while the sulfide is oxidized to sulfate . These metabolic pathways are essential for the detoxification and utilization of 2-Pentyl thiocyanate in biological systems.
Transport and Distribution
The transport and distribution of 2-Pentyl thiocyanate within cells and tissues are mediated by various transporters and binding proteins. Thiocyanate compounds, including 2-Pentyl thiocyanate, are known to be transported by anion transporters, which facilitate their movement across cell membranes . Once inside the cells, 2-Pentyl thiocyanate can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of 2-Pentyl thiocyanate within tissues is also affected by its affinity for different cellular components.
Subcellular Localization
The subcellular localization of 2-Pentyl thiocyanate is influenced by its chemical properties and interactions with cellular components. It has been observed to localize in various cellular compartments, including the cytoplasm and organelles such as mitochondria . The localization of 2-Pentyl thiocyanate can affect its activity and function, as it may interact with specific enzymes and proteins within these compartments. Additionally, post-translational modifications and targeting signals can direct 2-Pentyl thiocyanate to specific subcellular locations, influencing its biochemical behavior.
特性
IUPAC Name |
pentan-2-yl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-3-4-6(2)8-5-7/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXHMJVSAWJUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375740 | |
| Record name | 2-Pentyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61735-43-1 | |
| Record name | 2-Pentyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


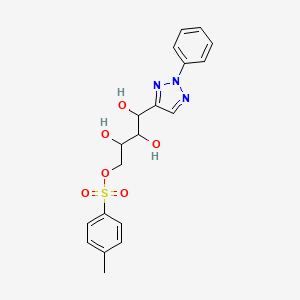
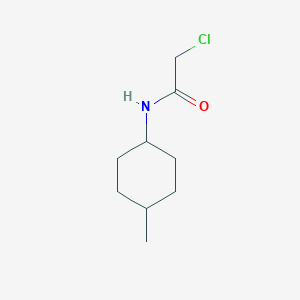
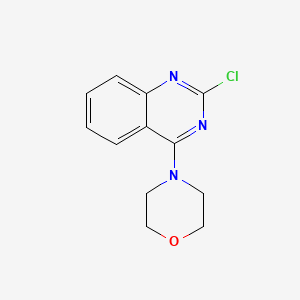
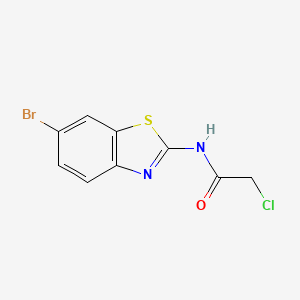

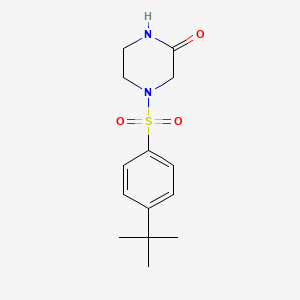
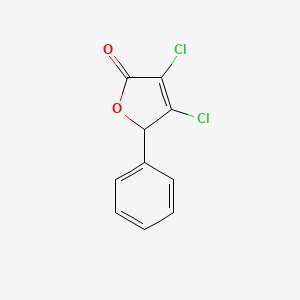

![(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B1621720.png)
![[(4-Bromo-3-chlorophenyl)amino]hydrazinomethane-1-thione](/img/structure/B1621722.png)
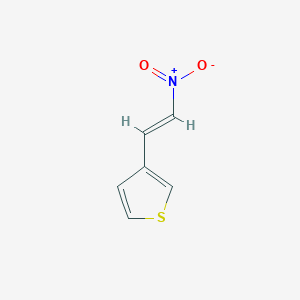
![(3R-cis)-(-)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B1621724.png)


